molecular formula C17H18F2N2O3 B4119615 N-(2,4-difluorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea

N-(2,4-difluorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea

Cat. No. B4119615
M. Wt: 336.33 g/mol
InChI Key: MYEZZBXQPZHWDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea, also known as DFEU, is a chemical compound that has gained attention in scientific research due to its potential applications in the fields of medicine and pharmacology. DFEU is a urea derivative that has been synthesized through a specific method and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea is not fully understood, but it has been suggested that it may act through the inhibition of specific enzymes and signaling pathways involved in various biological processes. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. These effects make this compound a promising candidate for the development of new drugs and therapies for various diseases, including cancer.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea has several advantages for lab experiments, including its stability and solubility in various solvents. However, its toxicity and potential side effects must be carefully considered when conducting experiments with this compound.

Future Directions

There are several future directions for research on N-(2,4-difluorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea, including the development of new drugs and therapies based on its biological activities, the elucidation of its mechanism of action, and the investigation of its potential applications in the treatment of various diseases. Additionally, further studies are needed to fully understand the toxicity and potential side effects of this compound and to develop strategies to minimize these effects.

Scientific Research Applications

N-(2,4-difluorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea has been studied extensively in scientific research due to its potential applications in the fields of medicine and pharmacology. It has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. These properties make this compound a promising candidate for the development of new drugs and therapies for various diseases.

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[1-(2,5-dimethoxyphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O3/c1-10(13-9-12(23-2)5-7-16(13)24-3)20-17(22)21-15-6-4-11(18)8-14(15)19/h4-10H,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEZZBXQPZHWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)OC)NC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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